molecular formula C13H24N4 B1475720 (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine CAS No. 2097943-93-4

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

Cat. No.: B1475720
CAS No.: 2097943-93-4
M. Wt: 236.36 g/mol
InChI Key: OWOKGFBHZUQUBG-UHFFFAOYSA-N
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Description

The compound (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine is a complex organic molecule that features a pyrazole ring substituted with a tert-butyl group and a piperidine ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an alkyl hydrazine and a diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced amines or alkanes

    Substitution: Formation of secondary or tertiary amines

Scientific Research Applications

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine: can be compared with similar compounds such as:

  • (1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
  • (1-(5-ethyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
  • (1-(5-phenyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

These compounds share a similar core structure but differ in the substituents on the pyrazole ring. The presence of the tert-butyl group in This compound

Biological Activity

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Initiated using alkyl hydrazine and diketone through cyclization.
  • Introduction of the tert-Butyl Group : Achieved via alkylation with tert-butyl halides under basic conditions.
  • Formation of the Piperidine Ring : Conducted through a Mannich reaction involving formaldehyde and a secondary amine.
  • Attachment of the Methanamine Group : Final step in the synthesis process, resulting in the desired compound .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and interaction with cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole structure have shown effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents. In particular, compounds derived from similar scaffolds have demonstrated significant apoptosis-inducing activities in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Summary of Anticancer Activities

CompoundCell LineConcentration (μM)Effect on Caspase-3 ActivityReference
7dMDA-MB-231101.33 times
7hMDA-MB-231101.57 times
10cMDA-MB-23110Enhanced

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways that regulate apoptosis and cell proliferation.

Comparative Analysis

Comparative studies with other pyrazole-containing compounds indicate that variations in substituents can significantly affect biological activity. For example, compounds with different substituents on the pyrazole ring have shown varying degrees of efficacy against different cancer types, including lung and colorectal cancers .

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
(1-(5-methyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamineSimilar scaffoldModerate anticancer activity
(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamineSimilar scaffoldHigh anticancer activity

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : Investigated the effects of various pyrazole derivatives on breast cancer cell lines, revealing significant apoptosis at low concentrations.
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents.

Properties

IUPAC Name

[1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-13(2,3)11-7-12(16-15-11)17-6-4-5-10(8-14)9-17/h7,10H,4-6,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOKGFBHZUQUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
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(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
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(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
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(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
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(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine
Reactant of Route 6
(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-3-yl)methanamine

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